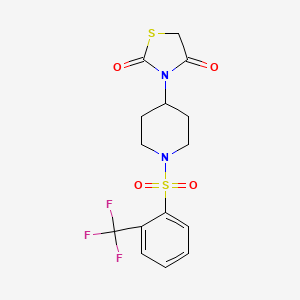![molecular formula C12H10O2S B2365892 5-cyclopropyl-Benzo[b]thiophene-2-carboxylic acid CAS No. 1383627-08-4](/img/structure/B2365892.png)
5-cyclopropyl-Benzo[b]thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropyl-Benzo[b]thiophene-2-carboxylic acid is a heterocyclic compound containing a benzothiophene core with a cyclopropyl group at the 5-position and a carboxylic acid group at the 2-position.
Preparation Methods
The synthesis of 5-cyclopropyl-Benzo[b]thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild reaction conditions and functional group tolerance . Another approach involves the heterocyclization of various substrates to form thiophene derivatives .
Chemical Reactions Analysis
5-Cyclopropyl-Benzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the cyclopropyl group, using reagents such as halogens or nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions like the Suzuki–Miyaura coupling, which involves the use of organoboron reagents and palladium catalysts.
Scientific Research Applications
5-Cyclopropyl-Benzo[b]thiophene-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-cyclopropyl-Benzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biological processes, including enzyme inhibition and receptor binding. detailed studies on its exact mechanism of action are still ongoing.
Comparison with Similar Compounds
5-Cyclopropyl-Benzo[b]thiophene-2-carboxylic acid can be compared with other benzothiophene derivatives, such as:
Benzo[b]thiophene-2-carboxylic acid: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
Thianaphthene-2-carboxylic acid: Another benzothiophene derivative with different substituents, used in various industrial applications.
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
The unique structural features of this compound, such as the presence of the cyclopropyl group, contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
5-cyclopropyl-1-benzothiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c13-12(14)11-6-9-5-8(7-1-2-7)3-4-10(9)15-11/h3-7H,1-2H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUNRMOOEXEPMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC3=C(C=C2)SC(=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
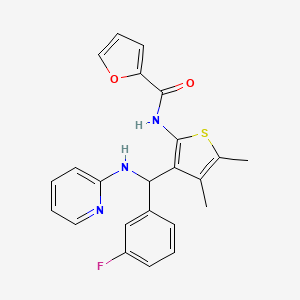
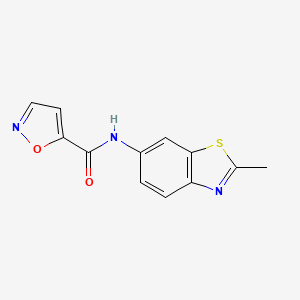
![[1-(tert-butyl)-1H-pyrazol-4-yl][1-(3-fluoropropoxy)-2-naphthyl]methanone](/img/structure/B2365812.png)
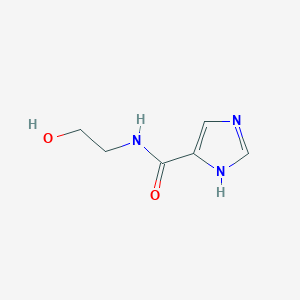
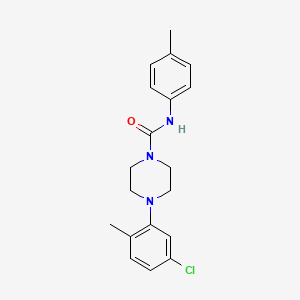
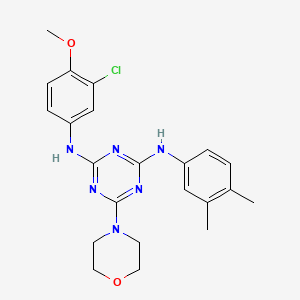
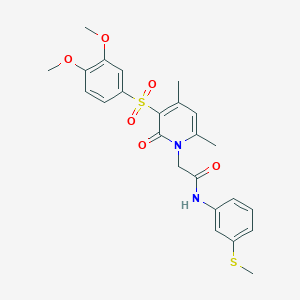
![2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethan-1-one](/img/structure/B2365819.png)
![4-butyryl-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2365822.png)
![5-bromo-2-chloro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2365823.png)
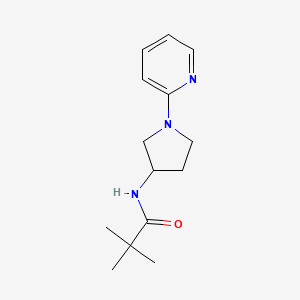
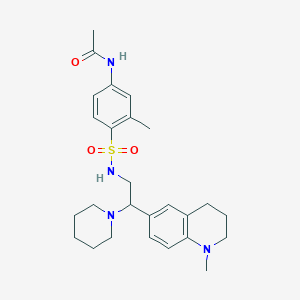
![N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide](/img/structure/B2365828.png)
